molecular formula C17H17BrO6 B13926758 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester

2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester

Cat. No.: B13926758
M. Wt: 397.2 g/mol
InChI Key: GRGWLNSJHBBYGR-UHFFFAOYSA-N
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Description

The compound 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester is a structurally complex derivative of naphthalenecarboxylic acid. Its core structure consists of a naphthalene ring substituted with a methyl ester group at the carboxylic acid position (C2). Additional substituents include:

  • 7-Bromo: A halogen atom that may enhance electrophilic reactivity or serve as a site for cross-coupling reactions.
  • 4,8-Dimethoxy: Electron-donating methoxy groups that influence electronic properties and solubility.
  • 6-Methyl: A hydrophobic methyl group contributing to steric effects.

For example, simpler analogs like 2-Naphthalenecarboxylic acid, methyl ester (, entry 9) lack complex substituents but serve as reference points for understanding esterification effects on aromatic systems .

Properties

Molecular Formula

C17H17BrO6

Molecular Weight

397.2 g/mol

IUPAC Name

methyl 5-acetyloxy-7-bromo-4,8-dimethoxy-6-methylnaphthalene-2-carboxylate

InChI

InChI=1S/C17H17BrO6/c1-8-14(18)16(22-4)11-6-10(17(20)23-5)7-12(21-3)13(11)15(8)24-9(2)19/h6-7H,1-5H3

InChI Key

GRGWLNSJHBBYGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C(C=C2OC)C(=O)OC)C(=C1Br)OC)OC(=O)C

Origin of Product

United States

Preparation Methods

Bromination of 2-Hydroxy-6-methylnaphthalene

The initial step involves bromination of 2-hydroxy-6-methylnaphthalene , a low-cost starting material, to form 2-bromo-6-methylnaphthalene .

  • Reagents and Conditions : Bromination is performed using a bromine complex with triphenylphosphine as a catalyst.
  • Solvent : Typically carried out in an organic solvent such as dichloromethane.
  • Temperature and Time : Conditions optimized to avoid over-bromination and side reactions.
  • Outcome : This step yields the bromo-substituted intermediate efficiently, overcoming economic and yield issues found in prior art methods.

Oxidation to 6-Bromo-2-naphthalenecarboxylic Acid

The bromo intermediate undergoes liquid-phase air oxidation to convert the methyl group into a carboxylic acid.

  • Catalysts : Heavy metal compounds (e.g., cobalt or manganese salts) and bromine compounds act as oxidation catalysts.
  • Solvent : A lower aliphatic carboxylic acid solvent is used to facilitate oxidation.
  • Reaction Conditions : Temperature ranges from 120 to 200 °C and pressure from atmospheric up to 30 kg/cm².
  • Reaction Time : Varies from 30 minutes to several hours depending on conditions.
  • Result : High yield of 6-bromo-2-naphthalenecarboxylic acid is obtained.

Methyl Esterification

The carboxylic acid is converted to the methyl ester via acid-catalyzed esterification.

  • Solvent : Methanol is used in 3 to 10 times the weight of the acid, optimally 3 to 7 times.
  • Acid Catalysts : Commonly inorganic acids such as hydrochloric acid or sulfuric acid; organic acids like acetic acid or p-toluenesulfonic acid are also effective.
  • Catalyst Amount : 0.05 to 0.3 weight times relative to the acid, preferably 0.05 to 0.2.
  • Temperature and Pressure : Typically performed at atmospheric pressure or slightly elevated pressures (up to 10 kg/cm²), temperatures range from room temperature to reflux.
  • Reaction Time : 30 minutes to 10 hours.
  • Isolation : After reaction, the mixture is cooled, and the crystalline methyl ester is filtered and purified by washing or recrystallization with solvents such as lower aliphatic alcohols or ketones.

Functional Group Modifications

The final compound requires introduction of acetyloxy and dimethoxy groups at specific positions.

  • Acetylation : Hydroxyl groups are acetylated using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.
  • Methoxylation : Methoxy groups are introduced via methylation using methyl iodide or dimethyl sulfate under basic conditions.
  • Methylation of Aromatic Ring : The methyl group at position 6 is typically retained from the starting material or introduced via Friedel-Crafts alkylation if necessary.

Reaction Conditions and Yields Summary Table

Step Reagents/Catalysts Solvent Temp (°C) Pressure (kg/cm²) Time Yield (%) Notes
Bromination Bromine complex, triphenylphosphine Dichloromethane Ambient Atmospheric 1-3 hours High Low-cost starting material used
Oxidation Heavy metal catalyst, bromine compound Lower aliphatic carboxylic acid 120-200 10-30 0.5-4 hours High Liquid-phase air oxidation
Methyl Esterification Acid catalyst (HCl, H2SO4, etc.) Methanol 25-70 1-10 0.5-10 hours High Optimal methanol ratio critical
Acetylation Acetic anhydride or acetyl chloride Organic solvent (e.g., pyridine) Ambient-50 Atmospheric 1-4 hours Moderate Protects hydroxyl groups
Methoxylation Methyl iodide or dimethyl sulfate Basic aqueous or organic Ambient-60 Atmospheric 2-6 hours Moderate Introduces methoxy groups

In-Depth Research Findings and Notes

  • The bromination step using triphenylphosphine-bromine complexes provides a selective and economically viable route to 2-bromo-6-methylnaphthalene, avoiding costly diazonium intermediates.
  • The oxidation step benefits from the synergistic effect of heavy metal and bromine catalysts, enabling air oxidation under mild conditions with high selectivity.
  • Esterification in methanol with acid catalysts is a well-established procedure, with catalyst type and concentration significantly impacting reaction rate and yield.
  • Functionalization with acetyloxy and methoxy groups requires careful control to avoid side reactions such as over-acetylation or demethylation.
  • Purification by recrystallization from appropriate solvents ensures high purity, critical for applications requiring precise structural integrity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester and bromine groups, potentially converting them into alcohols or removing the bromine atom.

    Substitution: The bromine atom in the compound makes it a candidate for nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activity could lead to applications in treating various diseases, although specific studies would be required to confirm its efficacy and safety.

    Industry: The compound could be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below highlights key structural differences between the target compound and related methyl esters from the evidence:

Compound Name Core Structure Substituents Key Properties/Applications Reference
Target Compound 2-Naphthalenecarboxylic acid 5-acetyloxy, 7-bromo, 4,8-dimethoxy, 6-methyl, methyl ester Synthetic intermediate (hypothesized) -
2-Naphthalenecarboxylic acid, methyl ester 2-Naphthalenecarboxylic acid None (only methyl ester) Baseline for esterification studies
Sandaracopimaric acid methyl ester Diterpene Methyl ester on diterpene skeleton Natural resin component
CI 15850 (azo derivatives) 2-Naphthalenecarboxylic acid Azo group, sulfophenyl, hydroxy (cosmetic colorants) Cosmetic colorants

Key Observations

Core Structure and Complexity :

  • The target compound shares the 2-naphthalenecarboxylic acid core with simpler methyl esters (e.g., ) but distinguishes itself through multiple substituents. These groups likely reduce solubility in polar solvents compared to the unsubstituted methyl ester .
  • In contrast, CI 15850 derivatives () incorporate azo and sulfonic acid groups, making them water-soluble colorants, whereas the target compound’s bromo and methoxy groups suggest lipophilicity .

Acetyloxy and methoxy groups may confer photochemical sensitivity or serve as protective groups in synthesis, contrasting with the inert methyl groups in sandaracopimaric acid methyl ester .

Applications :

  • Natural vs. Synthetic Origins : Diterpene esters (e.g., sandaracopimaric acid methyl ester) are natural resin components (), while the target compound’s halogenation suggests synthetic origins, aligning with industrial intermediates .
  • Colorants vs. Functional Intermediates : CI 15850’s azo derivatives are restricted to cosmetic colorants (), whereas the target compound’s substituents hint at roles in pharmaceuticals or advanced materials .

Analytical Considerations

  • Chromatographic Behavior : Gas chromatography (GC) data for diterpene methyl esters () show retention time variations based on substituent polarity. The target compound’s bromo and acetyloxy groups may increase retention times compared to simpler esters .
  • Spectroscopic Features : The presence of bromine (high atomic mass) would produce distinct mass spectrometry fragmentation patterns, differing from the terpene-based esters in .

Biological Activity

2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester (CAS No. 97944-84-8) is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound consists of a naphthalene core substituted with various functional groups, including acetyloxy and methoxy moieties, which are known to influence its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C15H13BrO5, and its structure can be represented as follows:

Molecular Structure C15H13BrO5\text{Molecular Structure }\quad \text{C}_{15}\text{H}_{13}\text{BrO}_5

Key Features:

  • Naphthalene Core: Provides a stable aromatic system.
  • Acetyloxy Groups: Facilitate hydrolysis and potential interactions with biological targets.
  • Methoxy Group: Enhances nucleophilicity and reactivity towards electrophiles.
  • Bromine Atom: May participate in halogen bonding, influencing biological interactions.

Biological Activity

Research indicates that 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound possesses notable antimicrobial properties. The presence of the acetyloxy and methoxy groups may enhance its interaction with microbial enzymes or receptors, leading to inhibitory effects on microbial growth.
  • Anticancer Potential: The compound has shown promise in anticancer studies. Investigations into its mechanism of action reveal that it may induce apoptosis in cancer cell lines by modulating key signaling pathways. The specific interactions with cellular receptors and enzymes are currently under exploration.
  • Mechanism of Action:
    • Enzyme Interaction: The acetyloxy and methoxy groups may facilitate binding to various enzymes involved in metabolic pathways.
    • Receptor Modulation: Potential modulation of receptor activity can lead to altered cellular responses, contributing to its therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
6-Bromo-2-naphthalenecarboxylic acid methyl esterC12H9BrO2Lacks acetyloxy group; used in similar applications
4-Acetyloxy-8-methoxy-5-methyl-2-naphthalenecarboxylic acid ethyl esterC15H13O5Contains different substituents; varied biological activity
8-Bromo-4-methoxy-5-propan-2-yloxynaphthalene-2-carboxylateC15H15BrO3Similar bromination pattern but different alkoxy substituent

The combination of functional groups in 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester imparts distinct chemical reactivity and biological activity compared to these similar compounds.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, indicating its potential as an anticancer agent.

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